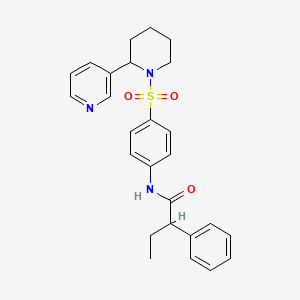
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceutical drugs . It also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, two phenyl rings, a pyridine ring, and an amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a piperidine ring could contribute to its lipophilicity, while the amide group could participate in hydrogen bonding, affecting its solubility properties .Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Isoform Inhibition
Cytochrome P450 enzymes play a crucial role in drug metabolism, and inhibitors of specific P450 isoforms are essential tools for understanding drug-drug interactions and for the development of safer drugs. Chemical inhibitors, including those with structures related to 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide, are used to assess the contribution of various CYP isoforms to the metabolism of small molecules. The selectivity of such inhibitors is vital for deciphering the involvement of specific CYP isoforms in drug metabolism, potentially reducing adverse drug interactions (Khojasteh et al., 2011).
Synthesis of N-Heterocycles
The synthesis of N-heterocycles, such as piperidines and pyrrolidines, is a significant area of research due to their prevalence in natural products and therapeutic agents. Chiral sulfinamides, including tert-butanesulfinamide, are key in the stereoselective synthesis of these compounds. Techniques related to the chemical functionalities of this compound could be applied to generate structurally diverse N-heterocycles, offering a route to new natural product analogues and potential drug candidates (Philip et al., 2020).
Antifungal Compound Development
Compounds isolated from Piper species, such as amides and flavonoids, exhibit antifungal activities. Given the structural complexity and bioactivity of molecules within this class, derivatives of this compound might similarly be explored for their antifungal properties. This approach could lead to the development of novel pharmaceuticals or agricultural fungicides (Xu & Li, 2011).
Optoelectronic Material Development
Quinazolines and pyrimidines, which share a structural resemblance to this compound, have been extensively researched for their applications in electronic devices due to their electroluminescent properties. Incorporating similar structures into π-extended conjugated systems could yield novel optoelectronic materials with potential applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Future research could explore the potential applications of this compound, particularly if it exhibits promising biological activity. This could involve further in vitro and in vivo testing, as well as optimization of the compound’s structure to improve its activity and reduce any potential side effects .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It can be inferred that the compound interacts with its targets through various molecular interactions such as hydrogen bonds, hydrophobic interactions, and π…π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby altering their biological activities.
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
2-phenyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-2-24(20-9-4-3-5-10-20)26(30)28-22-13-15-23(16-14-22)33(31,32)29-18-7-6-12-25(29)21-11-8-17-27-19-21/h3-5,8-11,13-17,19,24-25H,2,6-7,12,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMANPOZIKRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2744340.png)
![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)
![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)
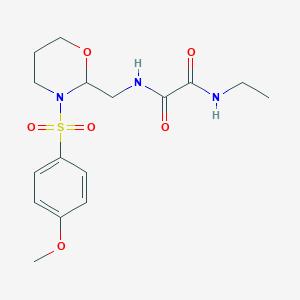

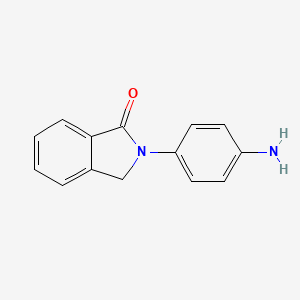
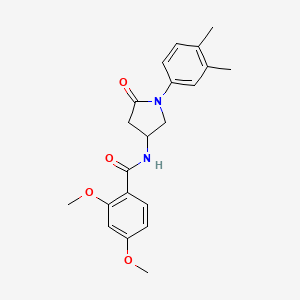
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)
![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)

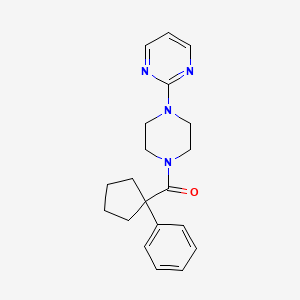
![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)
![2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2744360.png)